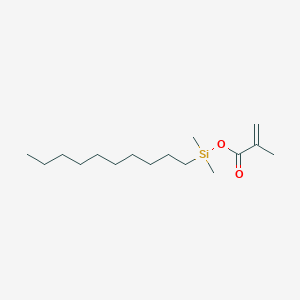
Decyl(dimethyl)silyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl(dimethyl)silyl 2-methylprop-2-enoate is a chemical compound with a unique structure that combines a decyl group, a dimethylsilyl group, and a 2-methylprop-2-enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decyl(dimethyl)silyl 2-methylprop-2-enoate typically involves the reaction of decyl(dimethyl)silanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Decyl(dimethyl)silyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Aplicaciones Científicas De Investigación
Decyl(dimethyl)silyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism by which Decyl(dimethyl)silyl 2-methylprop-2-enoate exerts its effects depends on the specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various transformations. In drug delivery, it may interact with biological membranes to facilitate the transport of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- Decyl 2-methylprop-2-enoate
- Methyl 2-methylprop-2-enoate
- [(1R,2S)-1,7,7-trimethylnorbornan-2-yl] 2-methylprop-2-enoate
Uniqueness
Decyl(dimethyl)silyl 2-methylprop-2-enoate is unique due to the presence of the dimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are desirable, such as in the development of water-resistant coatings or in the stabilization of sensitive biomolecules.
Propiedades
Número CAS |
112147-83-8 |
|---|---|
Fórmula molecular |
C16H32O2Si |
Peso molecular |
284.51 g/mol |
Nombre IUPAC |
[decyl(dimethyl)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H32O2Si/c1-6-7-8-9-10-11-12-13-14-19(4,5)18-16(17)15(2)3/h2,6-14H2,1,3-5H3 |
Clave InChI |
OGARJDAVTRSJCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[Si](C)(C)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


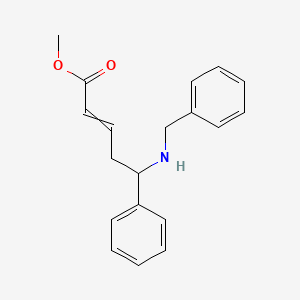
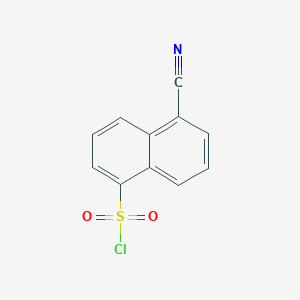
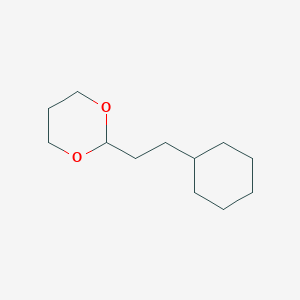
![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)
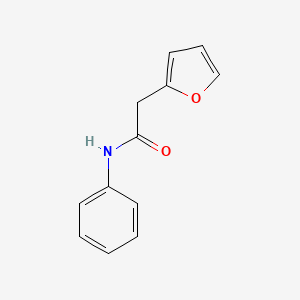
![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)
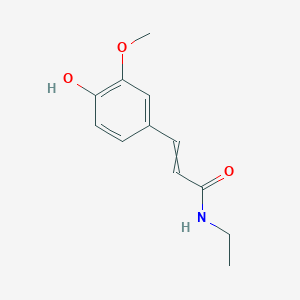
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
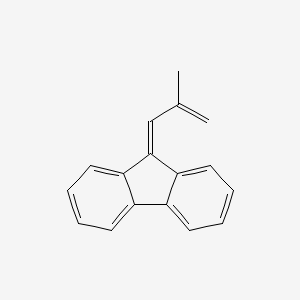
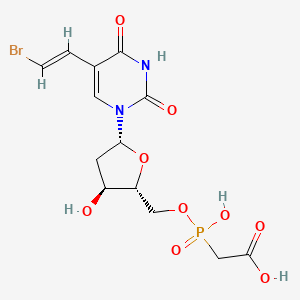
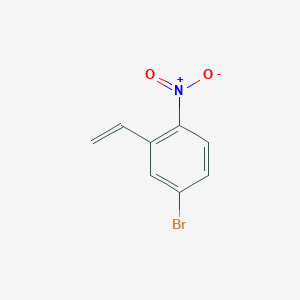
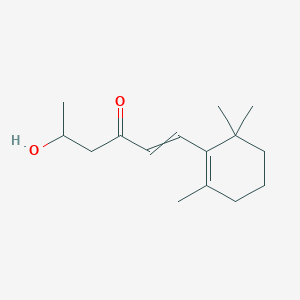
![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)
